molecular formula C16H18N2O2 B1680400 (+)-Quinolactacin A1 CAS No. 815576-68-2

(+)-Quinolactacin A1

Katalognummer B1680400
CAS-Nummer: 815576-68-2
Molekulargewicht: 270.33 g/mol
InChI-Schlüssel: FLHQAMWKNPOTDV-TVQRCGJNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-Quinolactacin A1 is a fungal metabolite originally isolated from P. citrinum. It inhibits acetylcholinesterase (AChE) in vitro (IC50 = 280 μM).
(+)-Quinolactacin A1 is a fungal metabolite that inhibits acetylcholinesterase (AChE).

Wissenschaftliche Forschungsanwendungen

Quinolactacins and Biological Activities

Quinolactacins, including (+)-Quinolactacin A1, are a group of structurally related alkaloids characterized by a N-methyl pyrroloquinolone skeleton. They were initially discovered in the fermentation broth of entomopathogenic Penicillium sp. and have shown notable biological activities. Their significant activities include inhibition of tumor necrosis factor production and functioning as acetylcholinesterase (AChE) inhibitors. These compounds' chemical novelty and relevant biological activity have stimulated the development of novel synthetic strategies for their production, highlighting their potential pharmacological importance (Silva, Moreira, & Silva, 2019).

Anti-Biofilm Properties

Recent studies have shown that quinolactacins possess strong inhibition and dispersion properties against Pseudomonas aeruginosa PAO1 biofilms. This discovery positions quinolactacins as potential natural anti-biofilm agents, which could play a crucial role in addressing microbial resistance problems in the future (Zhu et al., 2020).

Biosynthesis and Pharmacological Potential

Quinolactacin biosynthesis involves unique enzymatic pathways, including NRPSs catalyzed Dieckmann condensation, forming a quinolone-γ-lactam hybrid. This structure is a potential pharmacophore for treating diseases like cancer and Alzheimer's. The biosynthetic process involves a β-keto acid precursor derived from L-kynurenine, highlighting a distinctive strategy in the biosynthesis of these compounds and expanding the paradigm for the production of quinolone-γ-lactam natural products (Zhao et al., 2020).

Anti-Proliferative and Anti-Plasmodia Activities

Studies on compounds like quinolactacin A2, isolated from various fungal strains, have revealed significant anti-proliferative activities against various human cancer cell lines. Additionally, quinolactacin A2 showed antiplasmodial activity against Plasmodium falciparum, indicating its potential as a drug development scaffold for treating malaria and possibly inducing apoptotic death in the parasite's developmental stages (Quinolactacin A2 study, 2017).

Eigenschaften

IUPAC Name

(3R)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHQAMWKNPOTDV-TVQRCGJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolactacin A1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Quinolactacin A1
Reactant of Route 2
(+)-Quinolactacin A1
Reactant of Route 3
(+)-Quinolactacin A1
Reactant of Route 4
(+)-Quinolactacin A1
Reactant of Route 5
(+)-Quinolactacin A1
Reactant of Route 6
(+)-Quinolactacin A1

Citations

For This Compound
42
Citations
G da Silva, R Moreira, AMS Silva - Studies in Natural Products Chemistry, 2019 - Elsevier
… This study demonstrated that quinolactacin A1 1A was in epimeric equilibrium with A2 1B, with both undergoing sequential oxidation to C1 3A and C2 3B, quinolonimide 6 and …
Number of citations: 4 www.sciencedirect.com
B Clark, RJ Capon, E Lacey, S Tennant… - Organic & Biomolecular …, 2006 - pubs.rsc.org
… to distinguish these epimers as quinolactacin A1 (4) and A2 (… without direct evidence) that quinolactacin A1 (4) was the C-1… L-allo-Ile in the production of quinolactacin A1 (4). As will be …
Number of citations: 42 pubs.rsc.org
XH Nong, XY Zhang, XY Xu… - Natural Product …, 2014 - journals.sagepub.com
… )pyridin-3-ol (1), with seven known alkaloids, 3-hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7one (2), penicillenol A1 (3), penicillenol A2 (4), a mixture of quinolactacin A1 (5a) …
Number of citations: 13 journals.sagepub.com
SJ Park, KN Cho, WG Kim, KI Lee - Tetrahedron letters, 2004 - Elsevier
… More recently, two diastereomeric quinolactacin A1 and A2, as shown in Figure 1, were … anti-acetylcholinesterase activity than its diastereomer quinolactacin A1, and selective inhibitory …
Number of citations: 11 www.sciencedirect.com
X Zhang, W Jiang, Z Sui - The Journal of Organic Chemistry, 2003 - ACS Publications
… the data of quinolactacin A1 reported in ref 2. This result confirms quinolactacin A1 is the C-1… We also confirmed that quinolactacin A1 is the C-1‘ diastereomer of A2. The present …
Number of citations: 57 pubs.acs.org
P Proksch, R Ebel, RA Edrada, F Riebe, H Liu, A Diesel… - 2008 - degruyter.com
… metabolites, including the known acetylcholinesterase inhibitors quinolactacin A1 and A2. … and also the structurally unusual tetramic acid derivatives quinolactacin A1 (Figure 7, 18) (Kim …
Number of citations: 89 www.degruyter.com
JP Michael - Natural product reports, 2003 - pubs.rsc.org
… Quinolactacin A2 was found to be a more pronounced inhibitor of acetylcholinesterase than quinolactacin A1 (IC 50 19.8 vs. 280 µM); its selectivity for acetylcholinesterase rather than …
Number of citations: 101 pubs.rsc.org
CM Visagie, N Yilmaz, JB Renaud, MW Sumarah… - …, 2017 - mycokeys.pensoft.net
… Quinolactacin A1, A2 & B were the major compounds produced by A. megasporus, the only species of section Aspergillus that produces these. These quinolone structures with a γ-…
Number of citations: 42 mycokeys.pensoft.net
SS Ebada, W Ebrahim - Phytochemistry Letters, 2020 - Elsevier
… on biogenetic considerations, the absolute configuration of C-3 in α-quinolactacinoisobutyric acid (1a) is deduced to be (S) with relation to the known co-isolated quinolactacin A1 (4) …
Number of citations: 4 www.sciencedirect.com
JP Michael - Natural product reports, 2007 - pubs.rsc.org
… , could similarly be matched with those of natural quinolactacin A1. The inference is that the two … an intermediate such as 120, and quinolactacin A1 should thus have the structure 121. …
Number of citations: 514 pubs.rsc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.